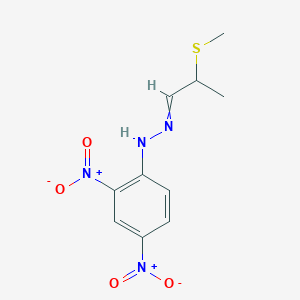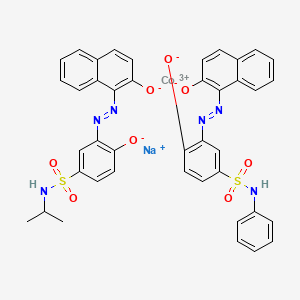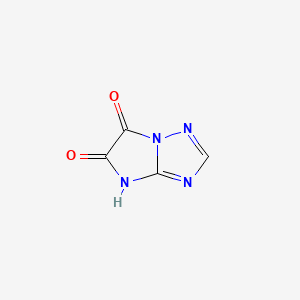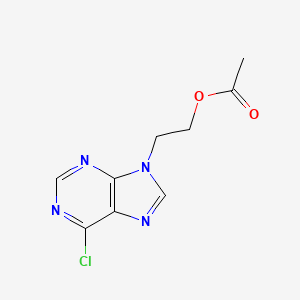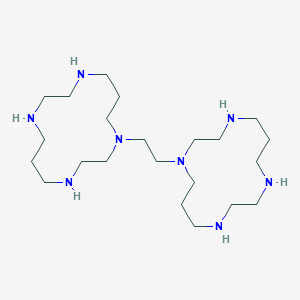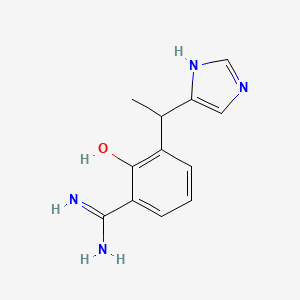
(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxy group, an imidazole ring, and a benzenecarboximidamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoic acid with 1-(1H-imidazol-4-yl)ethanamine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
化学反応の分析
Types of Reactions
(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 2-keto-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide.
Reduction: Formation of 2-hydroxy-3-(1-(1H-imidazoline-4-yl)ethyl)benzenecarboximidamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving imidazole-containing compounds.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The hydroxy and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate can be compared with other similar compounds, such as:
2-Hydroxybenzenecarboximidamide: Lacks the imidazole ring, resulting in different chemical properties and biological activities.
3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide:
2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboxamide: The carboximidamide group is replaced with a carboxamide group, leading to variations in its chemical behavior and biological effects.
特性
CAS番号 |
164334-94-5 |
|---|---|
分子式 |
C12H14N4O |
分子量 |
230.27 g/mol |
IUPAC名 |
2-hydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzenecarboximidamide |
InChI |
InChI=1S/C12H14N4O/c1-7(10-5-15-6-16-10)8-3-2-4-9(11(8)17)12(13)14/h2-7,17H,1H3,(H3,13,14)(H,15,16) |
InChIキー |
JRLFZXVJJMRPLD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=CC=C1)C(=N)N)O)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








